N-[2-chloro-5-(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a phenyl group and a carboxamide group, along with a chlorinated and trifluoromethylated phenyl ring. Its distinct structure makes it a subject of interest in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a halogenated benzene reacts with the piperazine ring.
Introduction of the Carboxamide Group: The carboxamide group is added through the reaction of the piperazine derivative with an appropriate isocyanate or acyl chloride.
Chlorination and Trifluoromethylation: The final step involves the chlorination and trifluoromethylation of the phenyl ring, which can be achieved using reagents like chlorinating agents (e.g., thionyl chloride) and trifluoromethylating agents (e.g., trifluoromethyl iodide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines derived from the carboxamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding mechanisms and effects on proteins and enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests possible applications as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylpiperazine-1-carboxamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethylpiperazine-1-carboxamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-4-isopropylpiperazine-1-carboxamide
Uniqueness
Compared to similar compounds, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carboxamide stands out due to its specific substitution pattern and the presence of both a phenyl group and a carboxamide group
Properties
Molecular Formula |
C18H17ClF3N3O |
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Molecular Weight |
383.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H17ClF3N3O/c19-15-7-6-13(18(20,21)22)12-16(15)23-17(26)25-10-8-24(9-11-25)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,23,26) |
InChI Key |
YZTOEWQWQAHYCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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